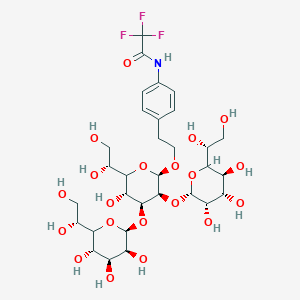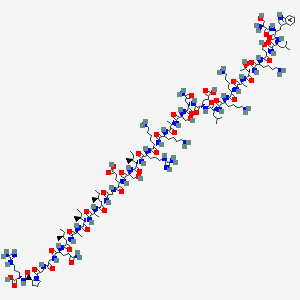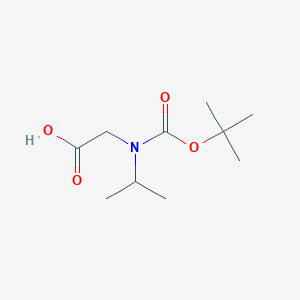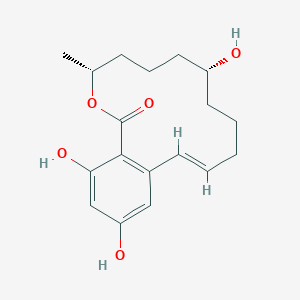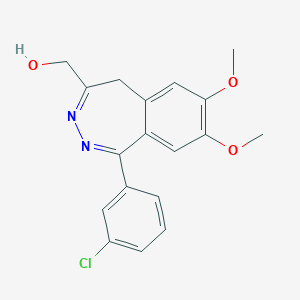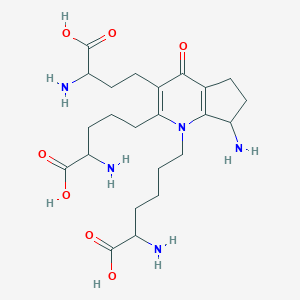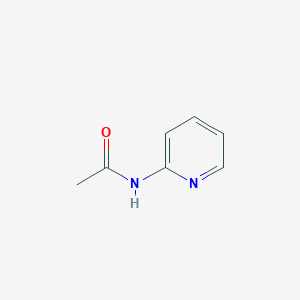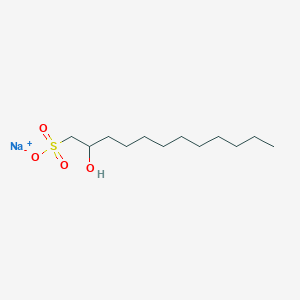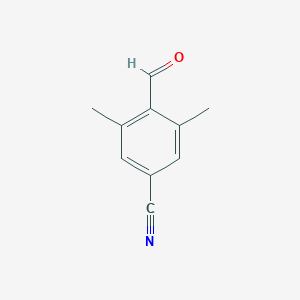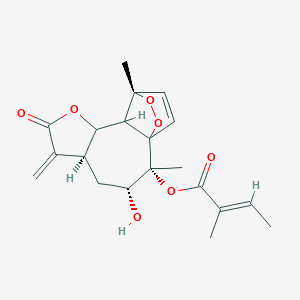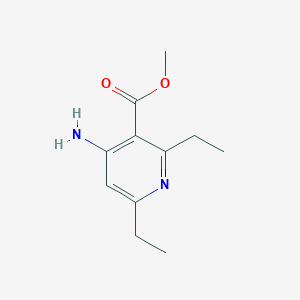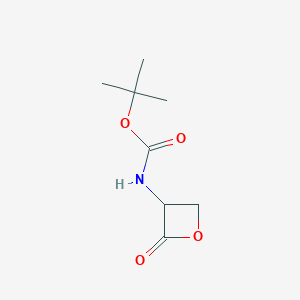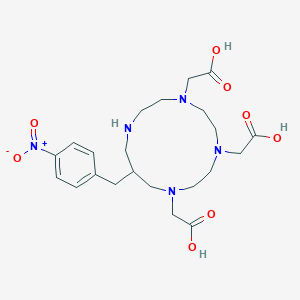
12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid (NB-DOTA) is a chelating agent that has been widely used in scientific research applications. NB-DOTA is a macrocyclic ligand that can bind to various metal ions, including radioactive metal ions, with high affinity. The unique properties of NB-DOTA make it a valuable tool in a variety of scientific fields, including medical imaging, drug delivery, and cancer therapy.
Mecanismo De Acción
The mechanism of action of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals depends on the specific radioactive isotope used. In general, 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals are administered to the patient, and the radioactive isotope emits radiation that can be detected by imaging equipment. The radiation emitted by the isotope can be used to create images of the target tissue or to deliver radiation therapy to the target tissue.
Efectos Bioquímicos Y Fisiológicos
12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals have been shown to have minimal biochemical and physiological effects on the body. The radiopharmaceuticals are typically cleared from the body within a few hours to a few days, depending on the specific isotope used. The radiation emitted by the isotope can cause some damage to nearby healthy tissue, but this damage is typically minimal and well-tolerated by the patient.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid in lab experiments has several advantages. 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid can be used to create highly specific radiopharmaceuticals that can target specific tissues or cells. This specificity allows researchers to study the function and behavior of specific tissues or cells in vivo. The use of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals also allows for the non-invasive imaging of tissues and organs, which can reduce the need for invasive procedures.
However, there are also some limitations to the use of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid in lab experiments. The synthesis of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid is a complex process that requires specialized equipment and expertise. The use of radioactive isotopes also requires specialized equipment and safety precautions. Additionally, the cost of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid and other radiopharmaceuticals can be high, which can limit their use in some research settings.
Direcciones Futuras
There are several future directions for the use of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid in scientific research. One potential application is in the development of targeted cancer therapies. 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals can be designed to target specific cancer cells, which can improve the effectiveness of cancer treatment while minimizing damage to healthy tissue. Another potential application is in the development of new imaging techniques for neurological disorders, such as Alzheimer's disease and Parkinson's disease. 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals can be used to image specific proteins and other biomolecules that are involved in these diseases, which can improve our understanding of their underlying mechanisms. Finally, the use of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid in drug delivery systems is another area of potential future research. 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid can be used to create drug conjugates that can target specific tissues or cells, which can improve the effectiveness of drug therapies while minimizing side effects.
Métodos De Síntesis
The synthesis of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid involves several steps, including the reaction of cyclen with 4-nitrobenzyl bromide, followed by the reduction of the nitro group to an amine group. The amine group is then coupled with diethylenetriaminepentaacetic acid (DTPA) to form 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid. The synthesis of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid has been extensively used in scientific research applications, particularly in the field of medical imaging. 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid can be labeled with various radioactive isotopes, such as gallium-68, indium-111, and lutetium-177, to create radiopharmaceuticals that can be used for imaging and therapy. 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals have been used for imaging a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
Propiedades
Número CAS |
128924-92-5 |
|---|---|
Nombre del producto |
12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid |
Fórmula molecular |
C22H33N5O8 |
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
2-[7,10-bis(carboxymethyl)-12-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclotridec-4-yl]acetic acid |
InChI |
InChI=1S/C22H33N5O8/c28-20(29)14-24-6-5-23-12-18(11-17-1-3-19(4-2-17)27(34)35)13-26(16-22(32)33)10-9-25(8-7-24)15-21(30)31/h1-4,18,23H,5-16H2,(H,28,29)(H,30,31)(H,32,33) |
Clave InChI |
FURLMJAWKCZJLD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CCN(CC(CN1)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O)CC(=O)O |
SMILES canónico |
C1CN(CCN(CCN(CC(CN1)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O)CC(=O)O |
Sinónimos |
12(4-nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid 12-NBTATA 2,2',2''-(12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



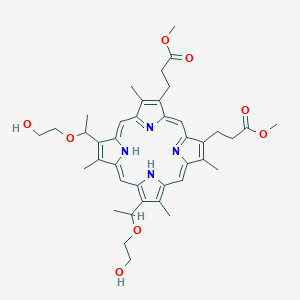
![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)
